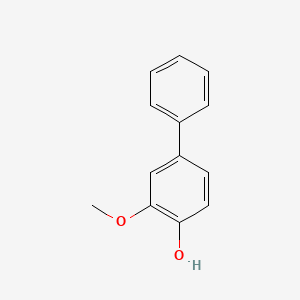

2-Methoxy-4-phenylphenol

Description

BenchChem offers high-quality 2-Methoxy-4-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNQXYLCLOQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190560 | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37055-79-1 | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037055791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY8SUB1ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-phenylphenol, also known by its synonym 4-Phenylguaiacol, is an aromatic organic compound belonging to the biphenylol and guaiacol derivative families. Its structure, featuring a phenyl group attached to a guaiacol moiety, positions it as a molecule of interest in medicinal chemistry and materials science. The presence of the phenolic hydroxyl and methoxy groups on one of the phenyl rings, combined with the biphenyl backbone, suggests potential for a range of biological activities, including antioxidant and anti-inflammatory properties, which are often associated with such chemical motifs. This guide provides a comprehensive overview of the available technical information for 2-Methoxy-4-phenylphenol, including its identifiers, physicochemical properties, a plausible synthetic route, analytical methodologies, and an exploration of its potential biological significance based on related structures.

Chemical Identifiers and Nomenclature

A clear and unambiguous identification of a chemical compound is foundational for all research and development activities. The following table summarizes the key identifiers for 2-Methoxy-4-phenylphenol.

| Identifier | Value | Source |

| CAS Number | 37055-79-1 | [1] |

| IUPAC Name | 2-Methoxy-4-phenylphenol | N/A |

| Synonym | 4-Phenylguaiacol | [1] |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| InChI Key | N/A | N/A |

| SMILES | N/A | N/A |

Physicochemical Properties

| Property | Predicted/Inferred Value | Basis for Inference |

| Melting Point | Likely a solid at room temperature with a melting point in the range of 100-150 °C. | A related Schiff base, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, has a melting point of 128-130 °C[2]. 4-Phenylphenol has a melting point of 164–165 °C[3]. The introduction of the methoxy group may slightly lower the melting point compared to 4-phenylphenol. |

| Boiling Point | High boiling point, likely >300 °C. | 4-Phenylphenol has a boiling point of 305–308 °C[3]. The addition of a methoxy group would slightly increase the molecular weight and may lead to a comparable or slightly higher boiling point. |

| Solubility | Sparingly soluble in water. Soluble in alkaline solutions (e.g., NaOH) and common organic solvents (e.g., methanol, ethanol, acetone). | A structurally similar Schiff base is described as slightly soluble in water and completely soluble in NaOH[2]. Phenolic compounds are generally more soluble in alkaline solutions due to the formation of the corresponding phenoxide salt. 4-Phenylphenol is very slightly soluble in water[3]. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related biphenyl and phenol compounds. |

Synthesis Protocol: A Plausible Approach via Suzuki-Miyaura Coupling

While a specific, validated synthesis protocol for 2-Methoxy-4-phenylphenol is not extensively documented, a highly plausible and widely utilized method for the formation of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Proposed Synthetic Pathway

The synthesis of 4-Phenylguaiacol can be envisioned through the Suzuki-Miyaura coupling of 4-bromo-2-methoxyphenol with phenylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Methoxy-4-phenylphenol.

Detailed Experimental Workflow

The following protocol is a general procedure for a Suzuki-Miyaura coupling reaction and would require optimization for the specific synthesis of 2-Methoxy-4-phenylphenol.

Materials:

-

4-Bromo-2-methoxyphenol

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture for Suzuki couplings is toluene/ethanol/water.

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Methoxy-4-phenylphenol.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Methoxy-4-phenylphenol. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a singlet for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information. For 2-Methoxy-4-phenylphenol, the molecular ion peak [M]⁺ would be expected at m/z 200.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic rings, typically above 3000 cm⁻¹.

-

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band for the methoxy group, typically around 1250 cm⁻¹.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of 2-Methoxy-4-phenylphenol and for its quantification. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) is commonly used for the analysis of phenolic compounds[4].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like 2-Methoxy-4-phenylphenol. It provides both retention time information for separation and mass spectral data for identification.

Potential Biological Activity and Applications in Drug Development

While direct studies on the biological activity of 2-Methoxy-4-phenylphenol are scarce, the structural motifs present in the molecule suggest several potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds, particularly those with a guaiacol substructure, are well-known for their antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Biphenyl structures have also been shown to possess antioxidant activity. The combination of these two features in 2-Methoxy-4-phenylphenol makes it a promising candidate for further investigation as an antioxidant.

Inflammation is closely linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory effects. Related compounds like 2-methoxy-4-vinylphenol have demonstrated anti-inflammatory activity[5]. Therefore, it is plausible that 2-Methoxy-4-phenylphenol could modulate inflammatory pathways.

Caption: Logical flow from chemical structure to potential therapeutic applications.

Drug Discovery and Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The guaiacol moiety is also present in many biologically active natural products and synthetic drugs. The combination of these two pharmacophores in 2-Methoxy-4-phenylphenol makes it an interesting starting point for the design and synthesis of novel drug candidates. Further research could explore its potential as an inhibitor of various enzymes or as a modulator of signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Safety and Handling

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

-

First Aid:

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

2-Methoxy-4-phenylphenol (4-Phenylguaiacol) is a chemical compound with significant potential for further research, particularly in the fields of medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, its structural relationship to well-studied classes of compounds like biphenylols and guaiacol derivatives provides a strong basis for predicting its properties and potential applications. The plausible synthesis via Suzuki-Miyaura coupling offers a clear path for its preparation, and established analytical techniques can be readily applied for its characterization. Future studies focusing on the synthesis, purification, and comprehensive evaluation of the biological activities of 2-Methoxy-4-phenylphenol are warranted to unlock its full therapeutic potential.

References

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021-04-22). Atlantis Press. Available at: [Link]

-

(PDF) 2-(4-Methoxyphenylazo)-4-phenylphenol. (2000). ResearchGate. Available at: [Link]

-

4-Phenylphenol. Wikipedia. Available at: [Link]

-

Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry. Available at: [Link]

-

2-Methoxy-4-methylphenol. SIELC Technologies. Available at: [Link]

-

2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. PubChem. Available at: [Link]

-

Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. (2018-08-31). PMC - NIH. Available at: [Link]

-

Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (2023). PubMed. Available at: [Link]

Sources

- 1. 2-Methoxy-4-vinylphenol [webbook.nist.gov]

- 2. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 3. carlroth.com [carlroth.com]

- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-4-phenylphenol as a lignin-derived compound

An In-depth Technical Guide to 2-Methoxy-4-phenylphenol: A Lignin-Derived Compound for Advanced Research

Executive Summary

2-Methoxy-4-phenylphenol stands as a promising but largely uncharacterized molecule at the intersection of sustainable chemistry and pharmaceutical sciences. As a derivative of lignin, the most abundant natural source of aromatic compounds on Earth, it represents a compelling opportunity to develop high-value chemicals from renewable biomass.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical roadmap for the synthesis, characterization, and biological evaluation of this novel compound. Given the nascent state of research into this specific molecule, this document adopts a forward-looking perspective, synthesizing data from structurally related compounds to propose robust experimental frameworks and hypothesize potential applications. We will detail plausible synthetic routes, outline a self-validating analytical workflow, and present a rationale for investigating its potential as a bioactive agent. This guide serves not as a review of existing data, but as an expert-driven blueprint for pioneering research into 2-Methoxy-4-phenylphenol.

Introduction: The Imperative of Lignin Valorization

Lignocellulosic biomass is a cornerstone of the future bio-economy, with lignin representing a vast, untapped resource for aromatic chemicals.[2] Traditionally viewed as a low-value byproduct in the pulp and paper industry, modern biorefinery concepts aim to "valorize" lignin by converting its complex polymeric structure into well-defined, valuable chemical entities.[3][4] Depolymerization of lignin yields a mixture of aromatic monomers, and strategies to selectively produce functionalized compounds are a major focus of current research.[2]

Among the potential products, hydroxylated biphenyls are a privileged class of molecules. This structural motif is found in numerous bioactive natural products and pharmaceuticals.[5] 2-Methoxy-4-phenylphenol, which combines a guaiacol (2-methoxyphenol) unit with a phenyl group, is a logical target for lignin valorization. Its structure suggests potential for a range of biological activities, including antioxidant and anti-inflammatory effects, making it a molecule of significant interest for drug discovery and development.[5][6]

Molecular Profile and Physicochemical Properties (Theoretical)

Detailed experimental data for 2-Methoxy-4-phenylphenol is not yet prevalent in the scientific literature. However, we can infer its key properties based on its constituent parts and by comparison with structurally similar, well-documented compounds like 4-phenylphenol.[7]

Core Structural Features

-

Guaiacol Moiety: The 2-methoxyphenol portion of the molecule contains a phenolic hydroxyl group, which is critical for antioxidant activity and can act as a hydrogen bond donor. The adjacent methoxy group modulates the electronic properties of the ring.

-

Phenyl Group: The second aromatic ring provides a non-polar surface, contributing to the molecule's overall lipophilicity and potential for hydrophobic interactions with biological targets.

-

Biaryl Linkage: The single C-C bond connecting the two aromatic rings allows for rotational freedom. The preferred dihedral angle between the rings is a crucial determinant of the molecule's three-dimensional shape and its ability to fit into protein binding pockets. It is hypothesized that the molecule will adopt a non-planar conformation to minimize steric hindrance.[6]

Predicted Physicochemical Data

The following table summarizes the predicted properties of 2-Methoxy-4-phenylphenol, benchmarked against the known properties of 4-phenylphenol.

| Property | 4-Phenylphenol (Parent Compound) | 2-Methoxy-4-phenylphenol (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₂H₁₀O | C₁₃H₁₂O₂ | Addition of a methoxy group (-OCH₂) |

| Molar Mass | 170.21 g·mol⁻¹[7] | ~200.23 g·mol⁻¹ | Calculated based on atomic weights |

| Melting Point | 164–165 °C[7] | Expected to be slightly lower | The additional methoxy group may disrupt crystal packing |

| Boiling Point | 305–308 °C[7] | Expected to be slightly higher | Increased molar mass and polarity |

| Solubility | Very slightly soluble in water[7] | Predicted to be poorly soluble in water | The large hydrophobic surface area dominates |

| Appearance | White, scaly solid[7] | Predicted to be an off-white to pale yellow solid | Typical for phenolic compounds |

Synthesis and Characterization

As a novel target, a robust and verifiable workflow for synthesis and characterization is paramount. This section outlines a proposed laboratory-scale synthesis via Suzuki coupling and a comprehensive analytical protocol to ensure identity and purity.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

A reliable method for constructing the C-C biaryl bond is the Suzuki cross-coupling reaction. This approach offers high yields and tolerance for various functional groups. A plausible route involves coupling a protected 4-bromo-2-methoxyphenol with phenylboronic acid.

}

Proposed Suzuki coupling workflow for the synthesis of 2-Methoxy-4-phenylphenol.

Step-by-Step Protocol: Suzuki Coupling

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent and Degassing: Add a 3:1 mixture of toluene and water (volume appropriate for concentration). Degas the mixture by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methoxy-4-phenylphenol.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is a self-validating process that combines multiple analytical techniques.

}

A comprehensive workflow for the analytical characterization of 2-Methoxy-4-phenylphenol.

-

¹H and ¹³C NMR Spectroscopy: This is the primary method for confirming the chemical structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons on both rings, the methoxy group protons (-OCH₃), and the phenolic hydroxyl proton (-OH). The ¹³C NMR will confirm the presence of all 13 unique carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight, matching the calculated mass for C₁₃H₁₂O₂.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the phenol (a broad peak around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings, and C-O stretches associated with the ether and phenol groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis with a UV detector is essential to determine the purity of the final compound. For use in biological assays, a purity of >98% is recommended.

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction is the definitive method to determine the solid-state three-dimensional structure and the precise dihedral angle between the phenyl rings.[8]

Hypothesized Biological Activity and Screening Protocols

The structural features of 2-Methoxy-4-phenylphenol suggest several plausible biological activities. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), implying antioxidant potential. Many biphenyl compounds also exhibit anti-inflammatory and anticancer activities.[5][6]

Primary Screening: Antioxidant Activity

A logical first step is to quantify the compound's antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method.

Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions:

-

Prepare a stock solution of 2-Methoxy-4-phenylphenol in ethanol or DMSO (e.g., 10 mM).

-

Prepare a series of dilutions from the stock solution to create a concentration gradient (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly made and protected from light.

-

Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound, positive control, and vehicle control (solvent only).

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). An IC₅₀ value in the low micromolar range would indicate significant antioxidant activity.[9]

-

Hypothetical Interaction with Cellular Signaling Pathways

Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. Given the structural similarities to other bioactive molecules, it is plausible that 2-Methoxy-4-phenylphenol could interact with inflammatory or cell survival pathways like NF-κB.[6] The phenolic moiety could interfere with redox-sensitive steps in the pathway activation.

}

Hypothesized mechanism: Inhibition of the NF-κB signaling pathway.

Toxicology and Safety Assessment Framework

A thorough evaluation of a novel compound's safety profile is critical. A tiered approach, starting with computational methods and progressing to in vitro assays, is recommended.

-

In Silico Toxicology: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization.

-

In Vitro Cytotoxicity: Determine the compound's general toxicity against a panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to establish a therapeutic window.

-

Mutagenicity (Ames Test): A standard bacterial reverse mutation assay (Ames test) is required to assess mutagenic potential.

-

Metabolism and Pharmacokinetics (Preliminary): In vitro studies using human liver microsomes can provide initial insights into metabolic stability and identify major metabolites. The metabolism of similar compounds like o-phenylphenol often involves hydroxylation followed by sulfation or glucuronidation.[10]

It is important to handle the compound with appropriate personal protective equipment (PPE), as related phenols can be skin and eye irritants.[11][12]

Conclusion and Future Directions

2-Methoxy-4-phenylphenol represents an exciting research opportunity at the nexus of green chemistry and drug discovery. Derived from lignin, its synthesis aligns with the principles of a sustainable bio-economy. While currently under-characterized, its molecular structure is highly suggestive of valuable biological activities. This guide provides a comprehensive, expert-driven framework for its synthesis, purification, characterization, and initial biological and toxicological evaluation. The successful execution of these protocols will be the essential first step in unlocking the potential of this novel lignin-derived molecule and paving the way for its development in therapeutic or other advanced applications.

References

-

Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

-

Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

-

Odabaşoğlu, M., et al. (2002). 2-(4-Methoxyphenylazo)-4-phenylphenol. ResearchGate. Available at: [Link]

-

Moriana, R., et al. (2022). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Available at: [Link]

-

Wikipedia contributors. (2023). 4-Phenylphenol. Wikipedia. Available at: [Link]

-

Ronzoni, F., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Gowthaman, N., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

The Royal Society of Chemistry. (2017). Chapter 7: Catalytic Conversion of Lignin-derived Aromatic Compounds into Chemicals. RSC Publishing. Available at: [Link]

-

Linger, J. G., et al. (2021). From Lignin to Valuable Aromatic Chemicals: Lignin Depolymerization and Monomer Separation via Centrifugal Partition Chromatography. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Gowthaman, N., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-prop-2-enylphenol;phenol. PubChem. Available at: [Link]

- Google Patents. (2016). Synthesis method of 2-methoxy-4-hydroxypropiophenone. Google Patents.

-

Al-Naddaf, Q., et al. (2024). Advances in Integrated Lignin Valorization Pathways for Sustainable Biorefineries. MDPI. Available at: [Link]

-

Nakatsubo, F., et al. (1981). α-(2-Methoxy-phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. Forest Products Laboratory. Available at: [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Elsevier. Available at: [Link]

-

Lahive, C. W., et al. (2020). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxy-4-vinylphenol. NIST WebBook. Available at: [Link]

-

PharmaCompass. (n.d.). 2-Phenylphenol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

-

Wang, C., et al. (2024). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). ACS Publications. Available at: [Link]

-

Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol. OSHA. Available at: [Link]

-

Gowthaman, N., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. ResearchGate. Available at: [Link]

-

Kwok, E. S., et al. (1995). Comparative metabolism of ortho-phenylphenol in mouse, rat and man. PubMed. Available at: [Link]

-

Yokoyama, T., et al. (2012). Chemical synthesis of β-O-4 type artificial lignin. RSC Publishing. Available at: [Link]

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-METHOXYPHENOL. NJ.gov. Available at: [Link]

-

ResearchGate. (2021). Integrated lignin valorization from wood to a methoxylated product 2-methoxy-4-propylcyclohexanol (2M4PC). ResearchGate. Available at: [Link]

-

Al-Dmoor, H. M. (1986). A Rapid and Sensitive Method for the Determination of 4-Vinyl Guaiacol in Beer by Electron-Capture Gas-Liquid Chromatography. Agraria. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. Available at: [Link]

-

Satoh, K., et al. (2011). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. Available at: [Link]

-

Wills, B. K., & Akselrod, D. (2023). Phenol Toxicity. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

ChemistryViews. (2020). ChemSusChem Virtual Symposium on Lignin Valorization. YouTube. Available at: [Link]

-

UK Health Security Agency. (2024). Phenol: toxicological overview. GOV.UK. Available at: [Link]

Sources

- 1. Advances in Integrated Lignin Valorization Pathways for Sustainable Biorefineries [mdpi.com]

- 2. From Lignin to Valuable Aromatic Chemicals: Lignin Depolymerization and Monomer Separation via Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Phenylphenol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparative metabolism of ortho-phenylphenol in mouse, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. gov.uk [gov.uk]

A Comprehensive Theoretical Examination of 2-Methoxy-4-phenylphenol: A DFT-Based Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical framework for the characterization of 2-Methoxy-4-phenylphenol, a biphenyl derivative with significant potential in medicinal chemistry and drug development. Leveraging the power of Density Functional Theory (DFT), we outline a systematic computational protocol to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and similar phenolic compounds. By detailing the causality behind methodological choices and presenting a self-validating system of protocols, this guide aims to establish a robust foundation for future in silico and experimental investigations.

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

Biphenyl and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their unique structural features, including the torsional flexibility between the two phenyl rings, allow for precise three-dimensional arrangements that can facilitate strong and selective interactions with biological targets.[3][4][5] Phenolic compounds, in turn, are renowned for their antioxidant, anti-inflammatory, and anticancer properties, largely attributed to the hydrogen-donating ability of the hydroxyl group.[6][7][8][9]

2-Methoxy-4-phenylphenol, a molecule combining both the biphenyl and phenolic moieties, is a compelling candidate for drug discovery. The methoxy group introduces additional electronic and steric influences that can modulate the molecule's reactivity and binding affinity.[6][10] Despite its promising architecture, a detailed theoretical and experimental characterization of 2-Methoxy-4-phenylphenol is lacking in the current scientific literature. This guide aims to bridge this gap by presenting a rigorous DFT-based methodology to predict its fundamental properties, thereby accelerating its evaluation as a potential therapeutic agent.

Computational Methodology: A Rationale-Driven DFT Approach

The selection of an appropriate computational methodology is paramount for obtaining accurate and reliable theoretical data. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for studying the electronic structure and properties of medium-sized organic molecules.[9][11][12] Our proposed protocol employs a widely validated functional and basis set combination to ensure a balance between computational cost and accuracy.

Software and Theoretical Level

All calculations will be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of organic molecules, including phenolic compounds.[8][11] This will be paired with the 6-311++G(d,p) basis set, which includes diffuse functions to properly describe the lone pairs of electrons on the oxygen atoms and polarization functions to account for the non-spherical nature of electron density in chemical bonds.

Step-by-Step Computational Workflow

The following protocol outlines the systematic steps for the theoretical characterization of 2-Methoxy-4-phenylphenol:

-

Initial Structure Generation: A 2D sketch of 2-Methoxy-4-phenylphenol is created and converted into a 3D structure using a molecular editor.

-

Geometry Optimization: The initial 3D structure is subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process identifies the lowest energy conformation of the molecule in the gas phase. The optimization is considered complete when the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

-

Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine key electronic properties, including:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

-

Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated to understand the molecule's polarity.

-

-

Spectroscopic Simulations:

-

NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as a reference standard.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum and identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

-

Caption: A streamlined workflow for the DFT-based theoretical characterization of 2-Methoxy-4-phenylphenol.

Predicted Theoretical Properties

Based on the computational protocol described above and knowledge of similar phenolic and biphenyl compounds, we can anticipate the following theoretical properties for 2-Methoxy-4-phenylphenol.

Molecular Geometry and Conformational Analysis

The key geometric parameter in biphenyl derivatives is the dihedral angle between the two aromatic rings.[1][3] This angle is a result of the balance between the steric hindrance of the ortho substituents and the electronic stabilization of a planar conformation. For 2-Methoxy-4-phenylphenol, we predict a non-planar conformation with a dihedral angle in the range of 30-50 degrees.

| Parameter | Predicted Value |

| Dihedral Angle (C-C-C-C) | 30 - 50° |

| C-O (hydroxyl) bond length | ~1.36 Å |

| O-H (hydroxyl) bond length | ~0.97 Å |

| C-O (methoxy) bond length | ~1.37 Å |

Vibrational Spectrum

The calculated IR spectrum is expected to show characteristic vibrational modes for the functional groups present in 2-Methoxy-4-phenylphenol.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3500 - 3300 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (hydroxyl) | 1260 - 1200 |

| C-O stretch (methoxy) | 1250 - 1200 (asymmetric), 1050 - 1020 (symmetric) |

Electronic Properties and Reactivity Descriptors

The electronic properties provide insights into the molecule's reactivity and potential as an antioxidant.

| Property | Predicted Value/Interpretation |

| HOMO Energy | High (indicating good electron-donating ability) |

| LUMO Energy | Low (indicating good electron-accepting ability) |

| HOMO-LUMO Gap | Relatively small (suggesting moderate reactivity) |

| Dipole Moment | Moderate (due to the polar hydroxyl and methoxy groups) |

The HOMO is expected to be localized primarily on the phenol ring, particularly on the hydroxyl and methoxy groups, indicating that this region is the most susceptible to electrophilic attack and is the likely site of radical scavenging activity. The LUMO is anticipated to be distributed across the biphenyl system.

Caption: A 2D representation of the molecular structure of 2-Methoxy-4-phenylphenol.

Simulated Spectroscopic Data

The simulated NMR and UV-Vis spectra are crucial for the identification and characterization of the molecule in experimental settings.

-

¹H NMR: The proton on the hydroxyl group is expected to appear as a broad singlet. The aromatic protons will show complex splitting patterns in the aromatic region of the spectrum. The methoxy protons will appear as a sharp singlet.

-

¹³C NMR: The carbon attached to the hydroxyl group and the carbon attached to the methoxy group will be deshielded and appear at higher chemical shifts.

-

UV-Vis: The simulated spectrum is expected to show two main absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system.

Implications for Drug Development

The theoretical properties of 2-Methoxy-4-phenylphenol, as predicted by DFT, provide valuable insights for its potential application in drug development:

-

Antioxidant Activity: The predicted high HOMO energy and the localization of the HOMO on the phenolic ring suggest that 2-Methoxy-4-phenylphenol could be an effective radical scavenger. The Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, which can be calculated using DFT, would provide a quantitative measure of this activity.

-

Enzyme Inhibition: The shape of the molecule, dictated by the dihedral angle, and the distribution of electrostatic potential are critical for its ability to bind to the active site of enzymes. The MEP map can guide the design of derivatives with improved binding affinity.

-

Pharmacokinetic Properties: The calculated dipole moment and molecular surface area can be used in quantitative structure-activity relationship (QSAR) models to predict properties such as solubility and membrane permeability.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous DFT-based protocol for the theoretical characterization of 2-Methoxy-4-phenylphenol. By following this workflow, researchers can obtain a wealth of information about the molecule's geometric, electronic, and spectroscopic properties. These theoretical insights are invaluable for guiding future experimental work, including synthesis, purification, and biological evaluation. The systematic approach presented here serves as a robust blueprint for the computational exploration of novel phenolic and biphenyl compounds, ultimately accelerating the discovery and development of new therapeutic agents.

References

-

Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

-

Kusumaningrum, V. A., et al. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

-

Jiménez-Cruz, F., et al. (2000). 2-(4-Methoxyphenylazo)-4-phenylphenol. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

-

Maccioni, E., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery. Available at: [Link]

-

Li, Y., et al. (2019). DFT Studies on the Antiradical Potential of Phenolic Compounds. Journal of Chemistry. Available at: [Link]

-

Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology. Available at: [Link]

-

Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). PubMed. Available at: [Link]

-

Wang, Y., et al. (2023). Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. Journal of Fluorescence. Available at: [Link]

- Google Patents. (2014). WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt. Google Patents.

-

Chana, A., et al. (2002). (PDF) Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. ResearchGate. Available at: [Link]

-

PubChem. (2025). 2-Formyl-4-(4-methoxyphenyl)phenol. PubChem. Available at: [Link]

-

Ullah, N., et al. (2022). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega. Available at: [Link]

-

Ouattara, A. F., et al. (2021). (PDF) Density functional theory study of the structure-antioxidant activity of polyphenolic deoxybenzoins. ResearchGate. Available at: [Link]

-

Kaiser, R. I., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science. Available at: [Link]

-

Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

-

Gökçe, H., et al. (2020). Determination of theoretical calculations by DFT method and investigation of antioxidant, antimicrobial properties of olive leaf extracts from different regions. Food Science and Technology. Available at: [Link]

-

Wikipedia. (n.d.). 4-Phenylphenol. Wikipedia. Available at: [Link]

Sources

- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT Studies on the Antiradical Potential of Phenolic Compounds [hit.alljournals.cn]

- 8. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of theoretical calculations by DFT method and investigation of antioxidant, antimicrobial properties of olive leaf extracts from different regions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-Methoxy-4-phenylphenol via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-methoxy-4-phenylphenol, a valuable biphenyl scaffold in medicinal chemistry and materials science. The protocol herein leverages the versatility and efficiency of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers a detailed mechanistic overview, a step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting, tailored for researchers in organic synthesis and drug development.

Introduction

Biphenyl and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The compound 2-methoxy-4-phenylphenol, in particular, serves as a key intermediate in the synthesis of various complex molecules. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and widely used methods for the formation of C-C bonds, especially in the construction of biaryl systems.[1] Its appeal lies in the mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids and their derivatives.[2][3] This application note details a reliable protocol for the synthesis of 2-methoxy-4-phenylphenol by coupling 4-bromo-2-methoxyphenol with phenylboronic acid.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-2-methoxyphenol) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate.[4] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[5] For electron-rich aryl bromides, such as 4-bromo-2-methoxyphenol, this step can be rate-limiting. The choice of an appropriate electron-rich and bulky phosphine ligand can facilitate this process.[6][7]

-

Transmetalation: In this step, the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biphenyl product (2-methoxy-4-phenylphenol) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Sources

- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. mdpi.com [mdpi.com]

- 8. nobelprize.org [nobelprize.org]

Application Note: Quantitative Analysis of 2-Methoxy-4-phenylphenol and its Derivatives using Gas Chromatography-Mass Spectrometry

Introduction: The Significance of 2-Methoxy-4-phenylphenol Analysis

2-Methoxy-4-phenylphenol, a substituted guaiacol derivative, and its related compounds are of significant interest across various scientific disciplines. These structures can be found as substructures in natural products, as intermediates in chemical synthesis, or as potential environmental contaminants. Their accurate detection and quantification are crucial for understanding biological activity, monitoring environmental fate, and ensuring the purity of pharmaceutical products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing high-resolution separation and definitive identification.[1][2] However, the inherent polarity of the phenolic hydroxyl group necessitates a strategic approach to analysis to ensure optimal chromatographic performance.[3]

Principle of GC-MS for Phenolic Compound Analysis

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatile or semi-volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for identification.

For phenolic compounds, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and thermal degradation in the GC inlet.[3] To overcome this, a derivatization step is often employed to replace the active hydrogen of the hydroxyl group with a less polar functional group, thereby increasing volatility and improving chromatographic behavior.[3][4]

Experimental Workflow and Protocols

This section details the step-by-step protocol for the analysis of 2-Methoxy-4-phenylphenol and its derivatives.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Workflow for GC-MS analysis of phenolic compounds.

Protocol: Sample Preparation and Extraction

The choice of extraction method depends heavily on the sample matrix.

-

For Liquid Samples (e.g., water, reaction mixtures):

-

pH Adjustment: Acidify the sample to a pH < 2 with 6 N hydrochloric acid to ensure the phenols are in their protonated form.[5]

-

Extraction: Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane or methyl tert-butyl ether. Alternatively, solid-phase extraction (SPE) with a polystyrene-divinylbenzene (PS-DVB) cartridge can be used for cleaner extracts and better concentration.[5][6]

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL.

-

Protocol: Derivatization

Silylation is a common and effective derivatization technique for phenols, converting the polar -OH group to a non-polar trimethylsilyl (TMS) ether.

-

Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Reaction: To the 1 mL concentrated extract, add 100 µL of the BSTFA + 1% TMCS reagent.

-

Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cooling: Allow the sample to cool to room temperature before injection into the GC-MS.

The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. For hindered phenols, a catalyst like TMCS is beneficial.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for specific instruments and derivatives.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency and is inert. |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard, non-polar column suitable for a wide range of semi-volatile compounds. |

| Oven Program | Initial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Provides good separation of analytes with varying boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| Ion Source Temp | 230°C | Standard temperature to maintain analyte integrity in the ion source. |

| Quadrupole Temp | 150°C | Standard temperature for stable mass filtering. |

| Scan Mode | Full Scan (m/z 50-550) | Allows for the identification of unknown derivatives and confirmation of known analytes. |

| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector. |

Data Analysis and Interpretation

Analyte Identification

Identification of 2-Methoxy-4-phenylphenol and its derivatives is achieved by a two-tiered approach:

-

Retention Time (RT) Matching: The RT of a peak in the sample chromatogram should match that of a known analytical standard analyzed under the same conditions.

-

Mass Spectrum Matching: The acquired mass spectrum of the peak should be compared to a reference spectrum from a commercial library (e.g., NIST) or a laboratory-generated library from a pure standard.[7]

Expected Mass Fragmentation

Phenolic compounds exhibit characteristic fragmentation patterns in EI-MS.[8][9][10] For the TMS derivative of 2-Methoxy-4-phenylphenol, the following key ions would be expected:

-

Molecular Ion (M+•): The intact ionized molecule. Its presence is crucial for confirming the molecular weight.

-

[M-15]+: Loss of a methyl group (•CH3) from the TMS group, a very common and often abundant fragment for TMS derivatives.

-

Other Fragments: Cleavage of the phenyl-oxygen bond and rearrangements of the aromatic ring can also occur.

The following diagram illustrates the primary fragmentation pathway for a generic TMS-derivatized phenol.

Caption: Key EI fragmentation pathways for TMS-derivatized phenols.

Quantification

For quantitative analysis, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used. A multi-point calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Method Validation

To ensure the trustworthiness of the results, the analytical method should be validated according to established guidelines.[11] Key validation parameters include:

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% in spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 2-Methoxy-4-phenylphenol and its derivatives. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve reliable and accurate quantification of these compounds. The emphasis on method validation ensures that the generated data is robust and defensible, meeting the high standards required in research and development.

References

- Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.

- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.

- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

- The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. PubMed.

- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.

- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.

- Gas chromatography–mass spectrometry (GC‐MS). Bio-protocol.

- Mass Spectroscopy Lecture 5: Fragment

- Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.

- A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures. BenchChem.

- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

- The Use of Derivatization Reagents for Gas Chrom

- 2-Methoxy-4-vinylphenol. NIST WebBook.

- Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.

- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.

- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.

Sources

- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NEMI Method Summary - 528 [nemi.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxy-4-vinylphenol [webbook.nist.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

experimental protocol for measuring the sensory properties of 2-Methoxy-4-phenylphenol

Application Note & Protocol: Sensory Evaluation of 2-Methoxy-4-phenylphenol

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive experimental protocol for measuring the sensory properties of the novel phenolic compound, 2-Methoxy-4-phenylphenol. Given the absence of established sensory data for this specific molecule, this guide synthesizes best practices and standardized methodologies for the sensory analysis of phenolic compounds. The protocol is designed to be a self-validating system, ensuring scientific integrity and generating robust, reproducible data. We will detail the necessary steps for panelist selection and training, sample preparation, and the execution of both descriptive and quantitative sensory tests. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology. This guide is intended to be a foundational document for researchers seeking to characterize the sensory profile of new chemical entities within the phenolic class.

Introduction: The Sensory Landscape of Phenolic Compounds

Phenolic compounds are a diverse class of molecules that contribute significantly to the sensory profiles of a wide range of products, from foods and beverages to pharmaceuticals and consumer goods.[1] Their sensory impact can be complex, often described with attributes such as smoky, spicy, medicinal, or woody.[2] Furthermore, they can elicit taste sensations like bitterness and astringency.[3] The specific sensory characteristics of a phenolic compound are dictated by its chemical structure, including the nature and position of its functional groups.

2-Methoxy-4-phenylphenol is a novel compound with potential applications in various industries. A thorough understanding of its sensory properties is crucial for its successful development and application. This protocol outlines a rigorous methodology to define its sensory fingerprint, encompassing both its aromatic profile and its potential taste and mouthfeel characteristics. The procedures described herein are grounded in established international standards for sensory analysis, ensuring a high level of scientific validity.[4][5]

Foundational Principles of Sensory Measurement

Sensory analysis is a scientific discipline that uses human subjects as analytical instruments to measure the sensory properties of products.[6] To ensure the reliability and validity of the data, it is imperative to control for physiological and psychological factors that can influence sensory perception.[7] This protocol is built upon the following core principles:

-

Controlled Environment: All sensory evaluations must be conducted in a dedicated sensory analysis laboratory designed to be free of distracting odors and noise, with controlled lighting and temperature.[8][9]

-

Trained Panelists: The use of a highly trained descriptive sensory panel is essential for obtaining detailed and reproducible sensory data.[10][11] Panelists undergo extensive training to develop a common language for describing sensory attributes and to calibrate their intensity ratings.[10]

-

Standardized Procedures: All aspects of the sensory evaluation, from sample preparation to data collection, must be standardized to minimize variability and ensure the comparability of results.

Safety First: Handling Phenolic Compounds

Phenolic compounds require careful handling due to their potential toxicity and corrosive nature.[12][13] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or neoprene).[14][15] If there is a risk of splashing, a face shield and a chemical-resistant apron should also be worn.[14][15]

-

Ventilation: All handling of pure 2-Methoxy-4-phenylphenol and its concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of vapors.[12][14]

-

Spill and Waste Management: Have a spill kit readily available. All waste containing the phenolic compound must be disposed of as hazardous chemical waste according to institutional guidelines.[14][16]

-

First Aid: In case of skin contact, immediate and thorough washing is critical.[14] Polyethylene Glycol (PEG) 300 or 400 should be available in the first aid kit for treating phenol burns.[16] For eye contact, flush with copious amounts of water for at least 15-20 minutes and seek immediate medical attention.[16]

Experimental Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for the sensory characterization of 2-Methoxy-4-phenylphenol.

Caption: Simplified sensory perception pathways.

Volatile phenolic compounds bind to olfactory receptors in the nasal epithelium, initiating a signaling cascade that results in the perception of aroma. [3]In the oral cavity, these compounds can interact with bitter taste receptors (TAS2Rs), leading to the sensation of bitterness. [3]Astringency is thought to be a tactile sensation caused by the precipitation of salivary proteins. [3]

Conclusion

The experimental protocol detailed in this application note provides a robust framework for the comprehensive sensory characterization of 2-Methoxy-4-phenylphenol. By adhering to standardized methodologies for panelist training, sample preparation, and sensory testing, researchers can generate reliable and reproducible data. This information is invaluable for guiding product development, ensuring quality control, and understanding the structure-activity relationships that govern the sensory properties of novel chemical compounds.

References

-

SENSORY ANALYSIS HANDBOOK 2018. (2018). Retrieved from [Link]

-

Working Safely with Phenol Guideline. The University of Queensland. Retrieved from [Link]

-

Panel training on odour and aroma perception for sensory analysis. DLG.org. Retrieved from [Link]

-

Phenol - Safety Data Sheet. Carl ROTH. (2020). Retrieved from [Link]

-

ASTM E1885-04(2011) - Standard Test Method for Sensory Analysis. ASTM International. Retrieved from [Link]

-

Sensory analysis: Overview of methods and areas of application. DLG.org. Retrieved from [Link]

-

Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. (2014). Retrieved from [Link]

-

Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]

-

Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Food Safety Institute. (2025). Retrieved from [Link]

-

SAFETY DATA SHEET: Phenol. (2025). Retrieved from [Link]

-

ISO 8586:2012 Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. International Organization for Standardization. (2012). Retrieved from [Link]

-

Lesson 7: Descriptive Analysis. Sirocco Consulting. Retrieved from [Link]

-

The Adaptive Olfactory Measure of Threshold (ArOMa-T). NIH. (2022). Retrieved from [Link]

-

Safety Data Sheet: Phenolic resins. Chemos GmbH & Co.KG. (2020). Retrieved from [Link]

-

Health promoting and sensory properties of phenolic compounds in food. (2014). SciSpace. Retrieved from [Link]

-

ASTM E1885-18 - Standard Test Method for Sensory Analysis - Triangle Test. ASTM International. (2018). Retrieved from [Link]

-

Orthonasal and retronasal detection thresholds of 26 aroma compounds in a model alcohol-free beer. CentAUR. Retrieved from [Link]

-

Standard NF EN ISO 8586. Afnor EDITIONS. (2014). Retrieved from [Link]

-

Safety Data Sheets – Phenolic Grades. Atlas Fibre. (2019). Retrieved from [Link]

-

Sensory analysis — General guidance for the selection, training and monitoring of selected and expert assessors. iTeh Standards. (2011). Retrieved from [Link]

-

Descriptive Sensory Evaluations. Medallion Labs. (2018). Retrieved from [Link]

-

Threshold detection of aromatic compounds in wine with an electronic nose and a human sensory panel. AIP Publishing. (2009). Retrieved from [Link]

-

Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. FlavorSum. Retrieved from [Link]

-

Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. Retrieved from [Link]

-

Adaptive Olfactory Measure of Threshold (ArOMa-T): a rapid test of olfactory function. Oxford Academic. (2022). Retrieved from [Link]

-

ISO 8586:2023—Selection And Training Of Sensory Assessors. The ANSI Blog. (2023). Retrieved from [Link]

-

BS EN ISO 8586:2014. BSI Knowledge. (2013). Retrieved from [Link]

Sources

- 1. metallographic.com [metallographic.com]

- 2. carlroth.com [carlroth.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. zakon.isu.net.ua [zakon.isu.net.ua]

- 5. Standard NF EN ISO 8586 [boutique.afnor.org]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. ec.europa.eu [ec.europa.eu]

- 8. e3sensory.eu [e3sensory.eu]

- 9. flavorsum.com [flavorsum.com]

- 10. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 11. medallionlabs.com [medallionlabs.com]

- 12. lsuhsc.edu [lsuhsc.edu]

- 13. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-phenylphenol Synthesis

Welcome to the technical support center for the synthesis of 2-Methoxy-4-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for high yield and purity.

Introduction to Synthetic Strategies

The synthesis of 2-Methoxy-4-phenylphenol, a valuable biphenyl intermediate, primarily relies on the formation of a carbon-carbon bond between a methoxy-substituted phenol ring and a phenyl ring. The two most prevalent and effective methods for achieving this are the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation. This guide will focus on troubleshooting and optimizing these two key synthetic routes.

Troubleshooting Guide

Scenario 1: Low or No Product Yield

This is one of the most common issues encountered in cross-coupling reactions. The underlying causes can often be traced back to catalyst activity, reagent quality, or reaction environment.

Question: I am attempting a Suzuki-Miyaura coupling between 4-bromo-2-methoxyphenol and phenylboronic acid, but I am seeing very low conversion of my starting materials. What are the likely causes and how can I fix it?

Answer:

Low conversion in a Suzuki-Miyaura coupling can be attributed to several factors. Let's break down the potential culprits and their solutions:

-

Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's not in its active Pd(0) state, the catalytic cycle cannot begin.[1]

-